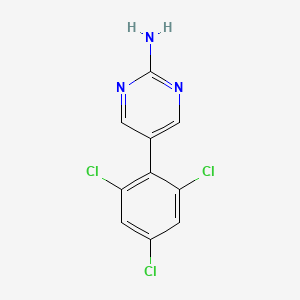
1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopentanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopentanecarbonitrile is a fluorinated organic compound with significant applications in various fields of scientific research. The presence of both fluoro and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopentanecarbonitrile typically involves the alkylation of 2-(4-fluorophenyl)- and 2-[3-(trifluoromethyl)phenyl]acetonitriles with 1,4-dibromobutane in the presence of sodium hydride . This reaction is followed by column chromatographic purification to obtain the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar alkylation reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions include various substituted cyclopentanecarbonitriles and their corresponding carboxylic acids .
Applications De Recherche Scientifique
1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopentanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It serves as a precursor in the development of pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound is utilized in the production of agrochemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, leading to various pharmacological effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a crucial role in its activity .
Comparaison Avec Des Composés Similaires
1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone: This compound shares similar structural features but differs in its functional group, leading to different chemical and biological properties.
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate: Another related compound with distinct reactivity and applications.
Uniqueness: 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopentanecarbonitrile is unique due to its cyclopentane ring, which imparts specific steric and electronic effects, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C13H11F4N |
|---|---|
Poids moléculaire |
257.23 g/mol |
Nom IUPAC |
1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H11F4N/c14-11-4-3-9(7-10(11)13(15,16)17)12(8-18)5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
Clé InChI |
PTGPBLPGMVYODA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C#N)C2=CC(=C(C=C2)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


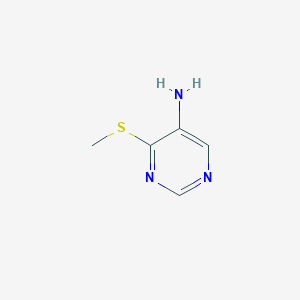
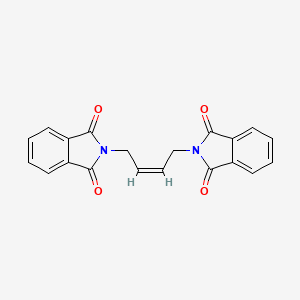
![4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B13095628.png)
![5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13095636.png)
![Ethyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13095637.png)
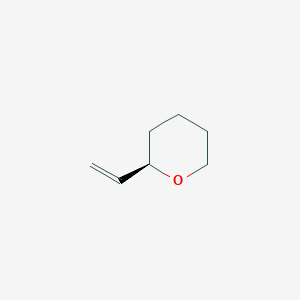
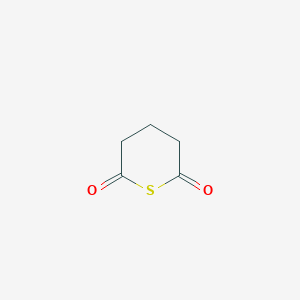
![Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI)](/img/structure/B13095643.png)
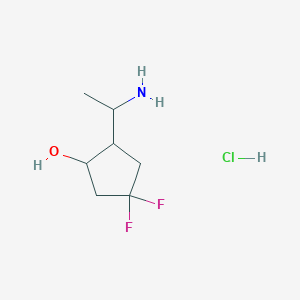
![5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-3,4-diyldiacetate](/img/structure/B13095659.png)
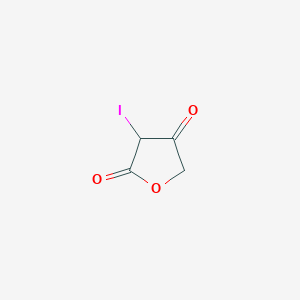
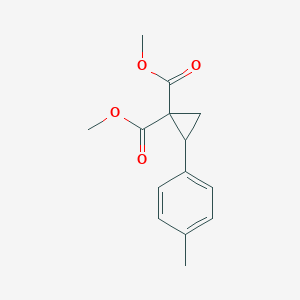
![1'-Benzyl-7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13095679.png)
